(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide
Descripción
Historical Context and Discovery
The discovery and characterization of this compound emerged from comprehensive pharmaceutical research focused on antiepileptic drug development and impurity profiling. The compound was initially identified during the synthetic pathway investigations for Levetiracetam, a pyrrolidine analog antiepileptic drug. The historical development of this compound can be traced to patent literature from the early 2000s, where various synthetic methodologies for preparing Levetiracetam and its related compounds were documented.
Research conducted in the pharmaceutical industry revealed that during the multi-step synthesis of Levetiracetam, several process-related impurities were formed, including this specific chlorobutanamide derivative. The compound gained significant attention when analytical chemists discovered its persistence through standard purification processes and its potential impact on pharmaceutical formulation quality. The systematic study of this impurity became crucial for regulatory compliance and quality assurance in pharmaceutical manufacturing.
The compound was first structurally elucidated through advanced spectroscopic techniques and subsequently synthesized as a reference standard for analytical applications. The establishment of its absolute stereochemistry and confirmation of its (S)-configuration marked an important milestone in understanding the stereochemical aspects of Levetiracetam-related compounds. This discovery led to extensive research into separation and quantification methods, ultimately contributing to the development of sophisticated analytical protocols for pharmaceutical quality control.
Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects its complex structural features. The compound is officially designated with the IUPAC name (2S)-2-(4-chlorobutanoylamino)butanamide, which accurately describes its stereochemical configuration and functional group arrangement. This nomenclature system provides precise identification of the chiral center at the second carbon position and the specific substitution pattern.
| Nomenclature System | Designation |
|---|---|
| IUPAC Name | (2S)-2-(4-chlorobutanoylamino)butanamide |
| Chemical Abstracts Service Number | 102767-31-7 |
| Molecular Formula | C₈H₁₅ClN₂O₂ |
| Molecular Weight | 206.67 g/mol |
| European Community Number | 808-734-0 |
| Unique Ingredient Identifier | 3P8M8S76NM |
The compound possesses multiple synonymous designations within pharmaceutical literature, including Levetiracetam Related Compound A, reflecting its association with the antiepileptic drug development program. Additional pharmaceutical nomenclature includes designations such as Butanamide, N-[(1S)-1-(aminocarbonyl)propyl]-4-chloro-, which provides an alternative systematic description of the molecular structure. The compound is also referenced in various pharmacopeial monographs under specific impurity classifications.
Propiedades
IUPAC Name |
(2S)-2-(4-chlorobutanoylamino)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNYRYTZPBHFT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145496 | |
| Record name | N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102767-31-7 | |
| Record name | N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102767317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102767-31-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1-AMINO-1-OXOBUTAN-2-YL)-4-CHLOROBUTANAMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P8M8S76NM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of (S)-2-aminobutanoic acid as a starting material, which undergoes a series of reactions including chlorination and amidation to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may yield alcohol derivatives, and substitution reactions may yield a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1.1 Antiepileptic Drug Development
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is primarily recognized as an impurity related to Levetiracetam, which is used to treat epilepsy. The presence of this impurity in formulations can affect the pharmacological profile of the drug. Understanding its properties and behavior is crucial for ensuring the safety and efficacy of antiepileptic medications .
Case Study: Impurity Analysis in Drug Formulations
A study conducted on the quantification of impurities in Levetiracetam formulations highlighted the significance of this compound. The results indicated that precise measurement of this impurity is essential for compliance with regulatory standards. The recovery rates for this impurity were found to be within acceptable limits (85% to 115%), demonstrating the reliability of analytical methods used .
3.1 Synthesis and Characterization
Research into the synthesis of this compound has focused on optimizing methods to produce high-purity samples suitable for use in pharmaceutical applications. The characterization of this compound includes studying its physical and chemical properties, which are critical for understanding its behavior in biological systems .
Case Study: Synthesis Optimization
A recent study explored various synthetic routes to enhance yield and purity levels of this compound. The findings indicated that specific reaction conditions significantly impact the formation of impurities, underscoring the importance of controlled synthesis processes .
Mecanismo De Acción
The mechanism of action of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide involves its interaction with specific molecular targets and pathways. The amino and carbonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chlorine atom can also participate in various interactions, contributing to the compound’s overall effect.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide with structurally or functionally related compounds, including impurities, isotopic analogs, and stereoisomers:
Notes:
- Levetiracetam Racemic Mixture : The API itself (CAS: 102767-28-2) is distinct from the impurity, emphasizing the importance of stereochemical control in drug manufacturing .
- Deuterated Analogs : The D₃ and D₆ versions exhibit higher molecular weights due to isotopic substitution, enabling trace-level detection in biological matrices without structural interference .
- Impurity C (Pyridin-2-ol): A smaller, non-chlorinated degradation product, highlighting diverse pathways in Levetiracetam instability .
Actividad Biológica
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, also known as Levetiracetam Related Compound A, is a synthetic compound with a unique structure that includes an amino group, a ketone, and a chlorinated butanamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antioxidant properties, as well as enzyme inhibition capabilities.
- Molecular Formula : CHClNO
- Molecular Weight : 206.67 g/mol
- CAS Number : 102767-31-7
- IUPAC Name : (2S)-2-(4-chlorobutanoylamino)butanamide
Biological Activities
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Preliminary studies indicate that this compound may possess antibacterial properties. Its structural features suggest potential efficacy against various bacterial strains, making it a candidate for further investigation in antibiotic development. Specific bioassays have been conducted to assess its effectiveness against target microorganisms, although detailed results are still emerging from ongoing research.
2. Antioxidant Activity
Similar to many amides, this compound may exhibit antioxidant properties by scavenging free radicals. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
3. Enzyme Inhibition
The compound may interact with specific enzymes, potentially serving as an inhibitor or modulator in metabolic pathways. The interaction studies suggest that it could bind to active sites of enzymes, influencing their activity and thereby affecting metabolic processes.
The mechanism of action of this compound involves its interaction with various molecular targets:
- Enzyme Binding : The compound may inhibit or activate enzymes by binding to their active sites.
- Receptor Interaction : It could modulate receptor activity through binding to receptor sites.
- Cellular Pathway Influence : The compound may affect cellular signaling pathways and metabolic processes through interactions facilitated by its functional groups.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural or functional similarities with this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(1-Aminoethyl)butanamide | Amino group, butanamide | Potential neuroprotective effects |
| 4-Chlorobutyric acid | Chlorinated carbon chain | Used as an intermediate in organic synthesis |
| N-(2-Aminoethyl)butyramide | Amino group, butyramide | Exhibits different pharmacological profiles |
This compound is unique due to its specific stereochemistry and potential dual activity as both an antimicrobial agent and an antioxidant.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
